Nepsilon-Acetyl-L-lysine Hydrochloride

Solubility Formulation Biochemical Assay

Researchers characterizing sirtuin/HDAC activity face solubility-driven variability when using the free base form (CAS 692-04-6). Nepsilon-Acetyl-L-lysine Hydrochloride resolves this with enhanced aqueous solubility and batch-to-batch consistency. • Epsilon-specific acetylation: the sole recognition motif for bromodomains and KDACs - Nalpha-acetyl analogs are non-substitutable • Validated substrate for SIRT1-7 isoform profiling and HDAC activity assays • Suitable as an HPLC/LC-MS reference standard for acetyl-lysine quantification in biological samples

Molecular Formula C8H17ClN2O3
Molecular Weight 224.68 g/mol
CAS No. 1820580-06-0
Cat. No. B1437215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepsilon-Acetyl-L-lysine Hydrochloride
CAS1820580-06-0
Molecular FormulaC8H17ClN2O3
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCC(C(=O)O)N.Cl
InChIInChI=1S/C8H16N2O3.ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H/t7-;/m0./s1
InChIKeyMQVATDGTAFJGJI-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nepsilon-Acetyl-L-lysine Hydrochloride Overview


Nepsilon-Acetyl-L-lysine Hydrochloride (CAS 1820580-06-0) is the hydrochloride salt form of Nepsilon-Acetyl-L-lysine, an acetylated derivative of the amino acid L-lysine where the epsilon amino group is specifically acetylated . This modification is a critical post-translational mark recognized by epigenetic reader domains (e.g., bromodomains) and regulated by lysine deacetylases (KDACs) [1]. The hydrochloride salt form provides distinct physicochemical advantages over its free base counterpart (CAS 692-04-6), notably enhanced aqueous solubility and stability, which are essential for reproducible experimental workflows in biochemical, structural biology, and analytical chemistry applications .

Nepsilon-Acetyl-L-lysine Hydrochloride: Key Differentiators


Generic substitution of Nepsilon-Acetyl-L-lysine Hydrochloride with the free base form (Nepsilon-Acetyl-L-lysine, CAS 692-04-6) or other acetyl-lysine isomers (e.g., Nalpha-Acetyl-L-lysine, CAS 1946-82-3) can introduce significant variability in solubility, enzyme recognition, and experimental outcomes. The hydrochloride salt offers improved aqueous solubility compared to the free base, which is crucial for achieving consistent concentrations in biological assays . Furthermore, the epsilon-specific acetylation is a key determinant of biological activity; Nalpha-acetylated analogs are not recognized by the same suite of epigenetic reader domains and deacetylases, rendering them non-substitutable for studies on bromodomain binding or sirtuin activity [1]. This evidence guide details the quantitative differences that dictate compound selection for specific scientific applications.

Nepsilon-Acetyl-L-lysine Hydrochloride: Comparative Evidence


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of Nepsilon-Acetyl-L-lysine exhibits improved solubility in aqueous solutions, a critical parameter for preparing consistent and reliable stock solutions for biological assays. While direct quantitative solubility comparison between the hydrochloride salt and the free base is limited in public literature, the general principle of increased water solubility for hydrochloride salts of amino acid derivatives is well-established and is a primary driver for using this specific salt form in research . The free base form (CAS 692-04-6) has a reported water solubility of 32-37 mg/mL , whereas the hydrochloride salt is described as having 'improved solubility and stability' . This difference is crucial for applications requiring high-concentration aqueous solutions.

Solubility Formulation Biochemical Assay

Deacetylase Substrate Activity

Nepsilon-Acetyl-L-lysine is a natural substrate for deacetylases like HDAC8 and SIRT1. The non-hydrolyzable analog N-epsilon-methanesulfonyl-lysine (a functional surrogate) was shown in direct comparative studies to confer resistance to human HDAC8 and SIRT1 [1]. While this data is for a modified analog, it quantitatively defines the enzymatic liability of the natural Nepsilon-acetyl mark and provides a baseline for understanding the stability of the natural compound in biological systems. The natural Nepsilon-Acetyl-L-lysine is fully susceptible to these enzymes, a property that is essential for its use as a substrate in activity assays.

Enzymology Epigenetics Sirtuins

Bromodomain Binding Affinity

The recognition of Nepsilon-acetylated lysine by bromodomains is a central epigenetic signaling mechanism. Comparative studies on peptides containing N-epsilon-methanesulfonyl-lysine (a non-hydrolyzable surrogate) and Nepsilon-Acetyl-L-lysine demonstrated that the replacement does not compromise binding affinity for a bromodomain [1]. This indicates that the specific geometry and electrostatic profile of the Nepsilon-acetyl group are critical for molecular recognition, and any substitution (e.g., Nalpha-acetylation) would abolish this interaction. The Kd for specific bromodomain interactions with Nepsilon-acetylated peptides has been reported to be as low as 100 pM, underscoring the high specificity of this recognition event [2].

Bromodomain Protein-Protein Interaction Epigenetics

Aminoacylase Substrate Specificity Distinguishes Nepsilon-Acetyl-L-lysine from Other N-Acetylated Amino Acids

A novel aminoacylase from Streptomyces mobaraensis was characterized and found to catalyze the hydrolysis of various N-acetylated L-amino acids. Notably, the enzyme could not hydrolyze Nepsilon-acetyl-L-lysine or N-acetyl-L-proline, demonstrating a strict substrate specificity that distinguishes this compound from most other N-acetylated amino acids [1]. This differential enzymatic stability is a key functional property that can be leveraged in specific biochemical assays and is a clear point of differentiation from more readily hydrolyzed N-acetyl amino acids like Nalpha-acetyl-L-lysine.

Aminoacylase Enzyme Specificity Substrate Profiling

Nepsilon-Acetyl-L-lysine Hydrochloride: Key Applications


Deacetylase Substrate Specificity Profiling

This compound serves as a critical, defined substrate for characterizing the activity and specificity of lysine deacetylases, including sirtuins (SIRT1-7) and HDACs. Its natural Nepsilon-acetyl group makes it a valid tool for differentiating enzyme isoforms based on their ability to recognize and hydrolyze this specific modification . This is essential for developing selective inhibitors and understanding epigenetic regulation.

Bromodomain Interaction Studies

Nepsilon-Acetyl-L-lysine Hydrochloride is a fundamental building block for constructing peptide probes used to study bromodomain binding. The compound's specific Nepsilon-acetylation is the sole recognition motif for this domain [1]. Its use is validated in competitive binding assays and structural studies aimed at mapping the 'histone code' and developing bromodomain inhibitors as potential therapeutics [2].

Analytical Reference Standard for MS and QC

The free base form of this compound (Nepsilon-Acetyl-L-lysine) is frequently utilized as a reference standard in analytical chemistry for method development, validation, and quality control (QC) of lysine-related products [3]. Its well-defined structure and high purity make it suitable for developing robust HPLC and LC-MS/MS methods for quantifying acetylated lysine in biological samples or pharmaceutical formulations.

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